3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Overview
Description
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound with the molecular formula C6H7BrN2. It is a member of the pyrrolo[1,2-a]imidazole family, characterized by a fused ring system containing both pyrrole and imidazole rings.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit receptor-interacting protein kinase 1 (ripk1) , which plays a crucial role in necroptosis, a form of programmed cell death.
Mode of Action
It’s hypothesized that it may bind to the allosteric pocket of its target protein, thereby inhibiting its function .
Biochemical Pathways
Based on its potential target ripk1 , it might influence the necroptosis pathway and other related signaling cascades.
Result of Action
Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity . This interaction is crucial as RIPK1 is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can modulate cell death pathways, which is valuable in studying cell survival and apoptosis mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in leukemia cell lines, this compound has demonstrated micromolar cellular activity, indicating its potential in cancer research . It can alter gene expression patterns, leading to changes in cellular behavior and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of RIPK1, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby blocking the necroptosis pathway. Additionally, this compound may interact with other proteins and enzymes, leading to changes in their activity and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability and activity may degrade over extended periods or under different storage conditions. Long-term studies have shown that its effects on cellular function can persist, but the degree of impact may vary depending on the experimental setup and duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting necroptosis and promoting cell survival. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level and for designing targeted therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the bromination of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominating agents on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Contains an iodine atom, which can result in different chemical and biological properties.
Uniqueness
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions.
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIPFQOYQLXTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650371 | |
Record name | 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-88-0 | |
Record name | 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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